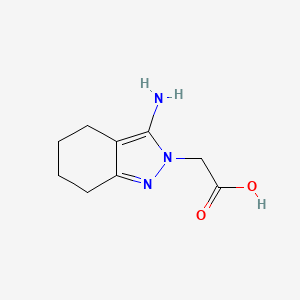

2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid typically involves the condensation of phenylhydrazine with cyclohexanone derivatives, followed by cyclization and functional group modifications . One common method includes the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions to form the indazole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted indazole compounds, which can be further utilized in medicinal chemistry .

Scientific Research Applications

2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid has several scientific research applications:

Biology: Studied for its role in modulating biological pathways and its potential as a biochemical probe.

Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes such as inflammation and cell proliferation . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Indazole: The parent compound with a similar core structure but lacking the amino and acetic acid groups.

2-phenylindazole: A derivative with a phenyl group at the 2-position, known for its anticancer properties.

3-nitroindazole: A nitro-substituted indazole with potent anti-inflammatory activity.

Uniqueness

2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid is unique due to the presence of both amino and acetic acid functional groups, which enhance its solubility and reactivity. These features make it a versatile intermediate for the synthesis of various biologically active compounds .

Biological Activity

2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid, with the CAS number 1495589-00-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

- Molecular Formula : C9H13N3O2

- Molecular Weight : 195.22 g/mol

- CAS Number : 1495589-00-8

1. Cytotoxicity

Research indicates that compounds related to indazole structures can exhibit varying degrees of cytotoxicity against different cell lines. In studies focusing on similar indazole derivatives, no significant cytotoxic effects were observed at concentrations up to 100 µM in eukaryotic cell viability assays . The specific cytotoxicity profile of this compound remains to be fully elucidated.

2. Anti-Virulence Activity

Recent studies have highlighted the potential of indazole derivatives in anti-virulence applications. For instance, compounds with similar structures have shown promising results in inhibiting biofilm formation and virulence factor production in bacterial pathogens . Although specific data on this compound is limited, its structural characteristics suggest potential efficacy in these areas.

3. Dopamine Receptor Agonism

Indazole derivatives have been explored for their interactions with dopamine receptors. A related study identified potent agonist activity at the D3 dopamine receptor for similar compounds . The implications of this activity could extend to neurological applications and treatment strategies for disorders involving dopamine dysregulation.

Case Study 1: Anti-Virulence Evaluation

In a study evaluating the anti-biofilm properties of indazole derivatives, several compounds exhibited significant inhibition of biofilm formation at concentrations as low as 20 µM. The study emphasized the importance of structural modifications in enhancing anti-virulence activity . While direct studies on this compound are scarce, its structural analogs provide a basis for hypothesizing similar effects.

Case Study 2: Cytotoxicity Assessment

A comparative analysis of various indazole derivatives revealed that while some exhibited moderate cytotoxicity against cancer cell lines (IC50 values ranging from 10 µM to over 100 µM), others showed no significant effects at comparable concentrations . This highlights the need for targeted studies on this compound to determine its specific cytotoxic profile.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

2-(3-amino-4,5,6,7-tetrahydroindazol-2-yl)acetic acid |

InChI |

InChI=1S/C9H13N3O2/c10-9-6-3-1-2-4-7(6)11-12(9)5-8(13)14/h1-5,10H2,(H,13,14) |

InChI Key |

JETPJUDLNIDBDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NN(C(=C2C1)N)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.